molecular formula C19H20N2O3S B2757560 N-(2-(phenylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)cyclopropanecarboxamide CAS No. 954612-93-2

N-(2-(phenylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)cyclopropanecarboxamide

Cat. No.: B2757560
CAS No.: 954612-93-2
M. Wt: 356.44
InChI Key: GVSJSWGUXVXOGJ-UHFFFAOYSA-N
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Description

N-(2-(phenylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)cyclopropanecarboxamide (CAS Number: 954612-93-2) is a synthetic small molecule with a molecular formula of C19H20N2O3S and a molecular weight of 356.4 g/mol . This compound features a 1,2,3,4-tetrahydroisoquinoline core, a phenylsulfonyl group, and a cyclopropanecarboxamide moiety, a structure class known for its potential in medicinal chemistry research. Compounds within this structural class are investigated for their role as key intermediates and potential bioactive agents. Related sulfonamide derivatives are the subject of research for their inhibitory effects on enzymes such as carbonic anhydrase (CA) I and II, which are important therapeutic targets for conditions like glaucoma, cancer, and osteoporosis . Furthermore, the 1,2,3,4-tetrahydroisoquinoline scaffold is explored in the context of EP4 receptor antagonism . EP4 receptor antagonists are a significant area of study for inflammatory diseases, including rheumatoid arthritis and cancer, as they block one of the prostaglandin E2 (PGE2) signaling pathways that mediate inflammation and pain . This makes such compounds valuable tools for probing inflammatory pathways and developing new therapeutic strategies. This product is supplied for laboratory research applications only. It is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this material with appropriate safety precautions in a controlled laboratory environment.

Properties

IUPAC Name

N-[2-(benzenesulfonyl)-3,4-dihydro-1H-isoquinolin-7-yl]cyclopropanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O3S/c22-19(15-6-7-15)20-17-9-8-14-10-11-21(13-16(14)12-17)25(23,24)18-4-2-1-3-5-18/h1-5,8-9,12,15H,6-7,10-11,13H2,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVSJSWGUXVXOGJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(=O)NC2=CC3=C(CCN(C3)S(=O)(=O)C4=CC=CC=C4)C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(phenylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)cyclopropanecarboxamide typically involves multiple steps:

    Formation of the Tetrahydroisoquinoline Core: This can be achieved through the Pictet-Spengler reaction, where a phenethylamine derivative reacts with an aldehyde under acidic conditions to form the tetrahydroisoquinoline ring.

    Introduction of the Phenylsulfonyl Group: The tetrahydroisoquinoline intermediate is then sulfonylated using phenylsulfonyl chloride in the presence of a base such as triethylamine.

    Cyclopropanecarboxamide Formation: The final step involves the coupling of the sulfonylated tetrahydroisoquinoline with cyclopropanecarboxylic acid chloride in the presence of a base like pyridine to form the desired compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The phenylsulfonyl group can undergo oxidation reactions, potentially forming sulfone derivatives.

    Reduction: The tetrahydroisoquinoline core can be reduced to form dihydroisoquinoline or isoquinoline derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl group or the amide nitrogen.

Common Reagents and Conditions

    Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Sulfone derivatives.

    Reduction: Dihydroisoquinoline or isoquinoline derivatives.

    Substitution: Various substituted amides or sulfonamides.

Scientific Research Applications

Chemistry

In chemistry, N-(2-(phenylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)cyclopropanecarboxamide can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.

Biology

Biologically, this compound may exhibit interesting pharmacological properties due to its structural similarity to bioactive molecules. It could be investigated for potential activities such as enzyme inhibition, receptor binding, or as a precursor for drug development.

Medicine

In medicine, the compound could be explored for its therapeutic potential. Its structural features suggest it might interact with specific biological targets, making it a candidate for drug discovery programs aimed at treating various diseases.

Industry

Industrially, the compound could be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-(2-(phenylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)cyclopropanecarboxamide would depend on its specific biological target. Generally, compounds with a tetrahydroisoquinoline core can interact with neurotransmitter receptors or enzymes, potentially modulating their activity. The phenylsulfonyl group may enhance binding affinity or selectivity, while the cyclopropanecarboxamide moiety could influence the compound’s pharmacokinetic properties.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following structurally related compounds provide insights into the unique attributes of N-(2-(phenylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)cyclopropanecarboxamide:

Table 1: Structural and Physicochemical Comparison

Compound Name Core Structure Key Substituents Molecular Weight (g/mol) LogP (Estimated) Key Features
This compound (Target) Tetrahydroisoquinoline 2-Phenylsulfonyl, 7-cyclopropanecarboxamide ~430 2.5–3.5 Rigid cyclopropane; polar sulfonyl group enhances solubility
Compound 2k (Molecules, 2008) Quinoline-piperazine 4-(7-Chloroquinolin-4-yl)piperazinyl, difluorocyclohexanecarboxamide 526 4.0–4.5 Fluorinated cyclohexane increases lipophilicity; quinoline adds complexity
N,N-Diethyl-2-(3-methoxyphenoxy)-1-phenylcyclopropane-1-carboxamide (Org. Biomol. Chem., 2017) Cyclopropane-carboxamide Diethylamine, 3-methoxyphenoxy, phenyl ~338 3.0–3.8 Methoxy group enhances electron density; diethyl groups boost lipophilicity
Compound V017-7637 (Report, 2025) Tetrahydroisoquinoline-oxazole 2-Cyclopropanecarbonyl, 1-(4-methylphenyl), oxazole-4-carboxamide ~490 2.0–2.8 Oxazole heterocycle improves polarity; methylphenyl adds steric bulk

Key Observations

Compound 2k () features a quinoline-piperazine scaffold, resulting in higher molecular weight (526 g/mol) and lipophilicity (LogP ~4.5) compared to the target compound .

The diethylamine and 3-methoxyphenoxy groups in ’s compound contribute to moderate lipophilicity (LogP ~3.5), while the target compound’s cyclopropane and sulfonyl balance polarity and rigidity .

Synthetic Accessibility :

  • Compound 2k was synthesized via multi-step coupling reactions, yielding a brown solid with a melting point of 177–120°C .
  • The N,N-diethyl analog () was obtained in 51% yield via silica gel chromatography, highlighting challenges in isolating stereoisomers .

Research Findings and Implications

  • Physicochemical Properties :

    • The target compound’s estimated LogP (2.5–3.5) suggests moderate lipophilicity, positioning it between the highly polar V017-7637 (LogP ~2.5) and the lipophilic Compound 2k (LogP ~4.5). This balance may favor blood-brain barrier penetration if developed for CNS applications .
    • The phenylsulfonyl group’s electron-withdrawing nature could reduce metabolic oxidation, a common issue with alkyl-substituted analogs .
  • The oxazole-containing V017-7637 () may target enzymes with polar active sites .
  • Synthetic Challenges: The target compound’s synthesis likely involves sulfonylation of tetrahydroisoquinoline followed by carboxamide coupling.

Biological Activity

N-(2-(phenylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)cyclopropanecarboxamide is a complex organic compound that has gained attention in medicinal chemistry due to its unique structural features. This compound incorporates a tetrahydroisoquinoline moiety linked to a cyclopropanecarboxamide through a phenylsulfonyl group. The biological activity of this compound is of particular interest because of its potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C20H22N2O3SC_{20}H_{22}N_{2}O_{3}S, with a molecular weight of approximately 398.5 g/mol. The compound features several functional groups that may influence its biological activity, including the sulfonamide and cyclopropane structures.

PropertyValue
Molecular FormulaC20H22N2O3S
Molecular Weight398.5 g/mol
CAS Number954613-09-3

The biological activity of this compound is hypothesized to involve interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins and enzymes, potentially inhibiting their activity. Additionally, the tetrahydroisoquinoline structure may contribute to interactions with various receptors involved in disease pathways.

Pharmacological Effects

Research indicates that compounds with similar structural features exhibit a range of biological activities:

  • Antimicrobial Activity : Compounds containing sulfonamide groups have been shown to possess antibacterial properties by inhibiting bacterial growth through interference with folate synthesis.
  • Anticancer Activity : Some derivatives have demonstrated potential in inhibiting cancer cell proliferation and inducing apoptosis through the modulation of key signaling pathways.
  • Anti-inflammatory Effects : Certain sulfonamide derivatives have been reported to exhibit anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines.

Case Studies and Research Findings

Several studies have investigated the biological activity of related compounds:

  • Study on Sulfonamide Derivatives : A study published in the Journal of Medicinal Chemistry explored various sulfonamide derivatives and their effects on bacterial enzymes. It was found that modifications to the sulfonamide group significantly impacted their inhibitory potency against target enzymes involved in bacterial metabolism.
  • Anticancer Properties : Research published in Cancer Research highlighted the anticancer potential of tetrahydroisoquinoline derivatives. The study demonstrated that these compounds could inhibit tumor growth in vitro and in vivo by inducing apoptosis in cancer cells .
  • Anti-inflammatory Mechanisms : A recent publication in Pharmacology Reports detailed how specific sulfonamide compounds reduced inflammation in animal models by downregulating cytokine production and modulating immune responses.

Q & A

Q. What are the key considerations for synthesizing N-(2-(phenylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)cyclopropanecarboxamide?

Synthesis typically involves multi-step organic reactions, including:

  • Tetrahydroisoquinoline core formation : Catalytic hydrogenation or reductive amination of precursor anilines .
  • Cyclopropane introduction : Cyclopropanecarbonyl group attachment via nucleophilic acyl substitution, requiring anhydrous conditions and catalysts like DCC (dicyclohexylcarbodiimide) .
  • Sulfonamide coupling : Reaction with phenylsulfonyl chloride under basic conditions (e.g., pyridine) to install the sulfonamide moiety . Analytical techniques (NMR, HPLC) are critical for monitoring intermediates and final purity .

Q. How can researchers confirm the structural integrity of this compound?

Methodological approaches include:

  • NMR spectroscopy : Assign peaks for cyclopropane protons (δ 1.2–1.8 ppm) and sulfonamide groups (δ 3.0–3.5 ppm) .
  • Mass spectrometry : Confirm molecular weight (expected ~400–450 g/mol) and fragmentation patterns .
  • X-ray crystallography : Resolve stereochemistry of the tetrahydroisoquinoline ring and cyclopropane orientation .

Q. What preliminary assays are used to evaluate its biological activity?

  • In vitro enzyme inhibition : Test against targets like kinases or proteases using fluorogenic substrates (e.g., ATPase activity assays) .
  • Cellular viability assays : Dose-response studies (IC₅₀ determination) in cancer or inflammation models (e.g., TNF-α inhibition) .
  • Binding affinity studies : Surface plasmon resonance (SPR) to quantify interactions with receptors .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and stereoselectivity?

  • Solvent selection : Polar aprotic solvents (e.g., DMF) enhance sulfonamide coupling efficiency .
  • Temperature control : Low temperatures (−10°C to 0°C) minimize cyclopropane ring-opening side reactions .
  • Catalyst screening : Use chiral auxiliaries (e.g., Evans’ oxazolidinones) to control tetrahydroisoquinoline stereochemistry . Reaction progress should be tracked via TLC or inline IR spectroscopy .

Q. How to resolve contradictions in biological activity data across structural analogs?

  • Meta-analysis : Compare IC₅₀ values of analogs (e.g., substituent effects on sulfonamide bioactivity) .
  • Computational modeling : Use molecular docking to identify steric clashes or electronic mismatches in target binding pockets .
  • Off-target profiling : Screen against unrelated enzymes (e.g., cytochrome P450s) to rule out nonspecific effects .

Q. What mechanistic studies are recommended to elucidate its mode of action?

  • Isotope labeling : Incorporate ¹⁴C or ³H into the cyclopropane group to track metabolic stability .
  • Kinetic studies : Determine inhibition constants (Kᵢ) using stopped-flow spectroscopy for rapid enzyme interactions .
  • Cryo-EM or co-crystallization : Visualize compound-target complexes to identify binding motifs .

Q. How to design structure-activity relationship (SAR) studies for this compound?

  • Substituent variation : Modify phenylsulfonyl groups (e.g., electron-withdrawing Cl or NO₂) to enhance potency .
  • Core scaffold modifications : Replace tetrahydroisoquinoline with pyrrolidine or piperidine to assess ring size impact .
  • Pharmacophore mapping : Use QSAR models to prioritize substituents with favorable logP and polar surface area .

Q. What strategies address stability issues in aqueous formulations?

  • pH optimization : Maintain pH 6–8 to prevent sulfonamide hydrolysis .
  • Lyophilization : Improve shelf life by removing water and storing at −80°C .
  • Excipient screening : Test cyclodextrins or PEG derivatives to enhance solubility and reduce aggregation .

Q. How to scale up synthesis while maintaining purity?

  • Flow chemistry : Implement continuous reactors for sulfonamide coupling to avoid batch variability .
  • Quality-by-design (QbD) : Use DOE (design of experiments) to optimize temperature, solvent ratios, and mixing rates .
  • Purification : Employ preparative HPLC with C18 columns for high-throughput separation of diastereomers .

Notes

  • Avoided Sources : Excluded data from () and commercial content () per guidelines.
  • Methodological Focus : Emphasized experimental design, data validation, and advanced techniques (e.g., QSAR, cryo-EM).
  • Contradiction Management : Addressed discrepancies via meta-analysis and computational modeling .

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